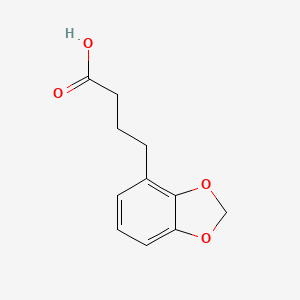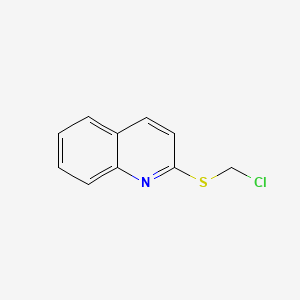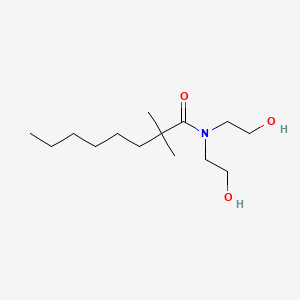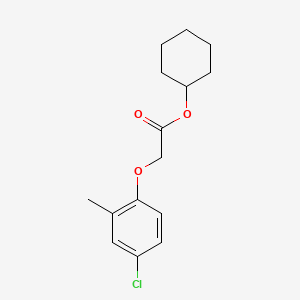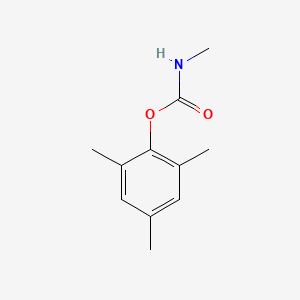
Carbamic acid, methyl-, mesityl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamic acid, methyl-, mesityl ester is an organic compound belonging to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various chemical applications. This particular compound features a mesityl group, which is a derivative of mesitylene, a hydrocarbon with three methyl groups attached to a benzene ring. The presence of the mesityl group imparts unique chemical properties to the ester, making it valuable in both research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of carbamic acid, methyl-, mesityl ester typically involves the reaction of mesityl alcohol with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The general reaction can be represented as follows:
Mesityl Alcohol+Methyl Isocyanate→Carbamic Acid, Methyl-, Mesityl Ester
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of catalysts to enhance the reaction rate and yield. Common catalysts include metal-based catalysts such as zinc or tin compounds. The reaction is typically conducted in a solvent such as toluene or dichloromethane to facilitate the mixing of reactants and the removal of by-products.
Types of Reactions:
Hydrolysis: this compound can undergo hydrolysis in the presence of water, leading to the formation of mesityl alcohol and methyl carbamic acid.
Oxidation: The ester can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, resulting in the formation of corresponding oxidized products.
Substitution: The ester group can be substituted by nucleophiles such as amines or thiols, leading to the formation of carbamate derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Substitution: Amines, thiols, or other nucleophiles under mild to moderate conditions.
Major Products Formed:
Hydrolysis: Mesityl alcohol and methyl carbamic acid.
Oxidation: Oxidized mesityl derivatives.
Substitution: Carbamate derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Carbamic acid, methyl-, mesityl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various carbamate derivatives.
Biology: Employed in the study of enzyme inhibition, particularly in the inhibition of acetylcholinesterase.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a prodrug for delivering active compounds.
Industry: Utilized in the production of pesticides, herbicides, and other agrochemicals due to its ability to inhibit specific enzymes in pests.
Mecanismo De Acción
The mechanism of action of carbamic acid, methyl-, mesityl ester involves the inhibition of enzymes through the formation of a covalent bond with the active site of the enzyme. This covalent bond formation leads to the inactivation of the enzyme, preventing it from catalyzing its normal biochemical reactions. The molecular targets of this compound include enzymes such as acetylcholinesterase, which is crucial for the breakdown of acetylcholine in the nervous system.
Comparación Con Compuestos Similares
Methyl Carbamate: A simpler ester of carbamic acid without the mesityl group.
Ethyl Carbamate: Another ester of carbamic acid with an ethyl group instead of a mesityl group.
Phenyl Carbamate: An ester of carbamic acid with a phenyl group.
Uniqueness: Carbamic acid, methyl-, mesityl ester is unique due to the presence of the mesityl group, which imparts distinct chemical properties such as increased steric hindrance and altered electronic effects. These properties can influence the reactivity and selectivity of the compound in various chemical reactions, making it valuable for specific applications where other carbamates may not be as effective.
Propiedades
Número CAS |
3971-92-4 |
|---|---|
Fórmula molecular |
C11H15NO2 |
Peso molecular |
193.24 g/mol |
Nombre IUPAC |
(2,4,6-trimethylphenyl) N-methylcarbamate |
InChI |
InChI=1S/C11H15NO2/c1-7-5-8(2)10(9(3)6-7)14-11(13)12-4/h5-6H,1-4H3,(H,12,13) |
Clave InChI |
NYJTYCBODKUOLF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)C)OC(=O)NC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


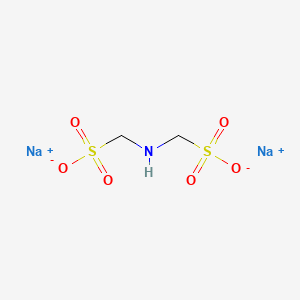

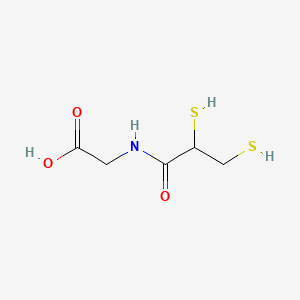

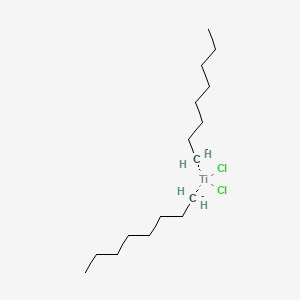
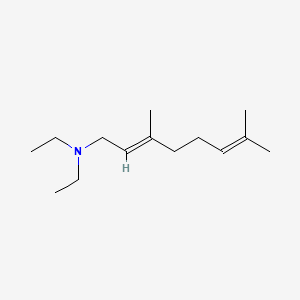


![[(2-Ethylhexyl)oxy]methanediol](/img/structure/B12658584.png)
